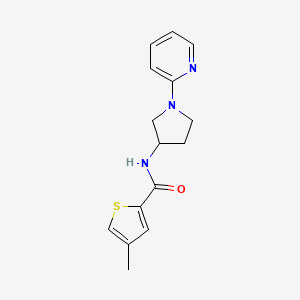

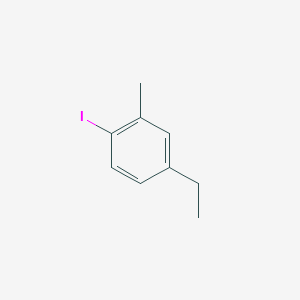

![molecular formula C13H9N3OS2 B2607938 2-((咪唑并[2,1-b]噻唑-6-基甲基)硫代)苯并[d]恶唑 CAS No. 300572-38-7](/img/structure/B2607938.png)

2-((咪唑并[2,1-b]噻唑-6-基甲基)硫代)苯并[d]恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole” is a nitrogen-containing fused heterocyclic small molecule . These types of molecules are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules . They are members of an essential class of heterocycles that have gained significant attention owing to their broad spectrum of important bioactivities .

Synthesis Analysis

A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .

Molecular Structure Analysis

The molecular formula of “2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole” is C13H9N3OS2 . Its average mass is 303.426 Da and its monoisotopic mass is 302.995850 Da .

Chemical Reactions Analysis

The syntheses of benzo[d]imidazo[2,1-b]thiazoles and benzo[d]oxazole derivatives have attracted much attention . A careful literature survey revealed many reports on the designs of heteroannulation reactions of 2-aminobenzothiazoles with -bromoketones in organic solvents .

科学研究应用

Catalyst-Free Synthesis

This compound plays a crucial role in the catalyst-free synthesis of benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazoles under microwave irradiation . This method provides rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .

Anxiolytic Applications

Benzo[d]imidazo[2,1-b]thiazoles, which include this compound, have been reported to serve as a potent non-sedative anxiolytic . This means they can reduce anxiety without causing sedation, making them potentially useful in treating anxiety disorders .

Anticancer Agent

This compound has shown powerful anticancer properties . For instance, it exhibited promising inhibitory activity over most of the cancer cell lines, with the most remarkable effects observed against leukemia cell lines SR and HL-60 (TB) and the prostate cancer cell line DU-145 .

PET Imaging Probe

Benzo[d]imidazo[2,1-b]thiazoles, including this compound, have been used as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients . This allows for the early detection and monitoring of Alzheimer’s disease .

Kinase Inhibitor

This compound has been reported to act as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, this compound could potentially be used in the treatment of various diseases, including cancer .

Antimicrobial Activity

Benzo[d]imidazo[2,1-b]thiazoles, including this compound, have been found to be antimicrobially active . This means they can kill or inhibit the growth of microorganisms, making them potentially useful in treating infections .

Treatment of Nerve Function Loss

Benzo[d]oxazole derivatives, which include this compound, have been used to treat interval loss of nerve function . This suggests potential applications in neurology and the treatment of neurological disorders .

Lung Cancer Treatment

In a study, eight benzo[d]imidazolium[2,1-b]thiazole target compounds containing chromone were synthesized, and some of these compounds showed moderate anti-tumor activity in vitro . This suggests that this compound could potentially be used in the preparation of related anti-tumor drugs for lung cancer .

作用机制

Target of Action

The primary target of the compound 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .

Mode of Action

2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole interacts with its target, Pantothenate synthetase, by binding to the active site of the enzyme . This interaction inhibits the normal function of the enzyme, thereby disrupting the biosynthesis of pantothenate .

Biochemical Pathways

The inhibition of Pantothenate synthetase by 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole affects the pantothenate biosynthesis pathway . This disruption leads to a deficiency of coenzyme A, which is crucial for various metabolic processes, including the synthesis and oxidation of fatty acids, and the oxidation of pyruvate in the citric acid cycle .

Pharmacokinetics

The pharmacokinetic properties of 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole, including its absorption, distribution, metabolism, and excretion (ADME), are predicted using in silico ADMET prediction tools . These properties impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

The result of the action of 2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole is the inhibition of the growth of Mtb . By disrupting the function of Pantothenate synthetase, the compound prevents the biosynthesis of pantothenate, leading to a deficiency of coenzyme A. This deficiency impairs various metabolic processes, ultimately inhibiting the growth of Mtb .

安全和危害

While the specific safety and hazards of “2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole” are not mentioned in the sources, similar compounds such as “(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride” are classified as Acute Tox. 3 Oral - Eye Irrit. 2 and are considered combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

未来方向

The synthesis of nitrogen-containing fused heterocyclic small molecules like “2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole” is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds . Researchers in pharmaceutical industries and academicians are highly interested in the synthesis of these molecules owing to their pharmaceutical activities and therapeutic potential .

属性

IUPAC Name |

2-(imidazo[2,1-b][1,3]thiazol-6-ylmethylsulfanyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS2/c1-2-4-11-10(3-1)15-13(17-11)19-8-9-7-16-5-6-18-12(16)14-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVOIXPRROXYKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607859.png)

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2607861.png)

![ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2607862.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2607865.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2607872.png)

![N-[(2-Hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]prop-2-enamide](/img/structure/B2607876.png)